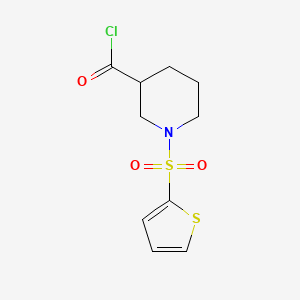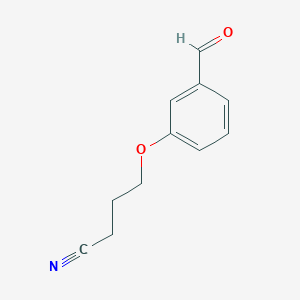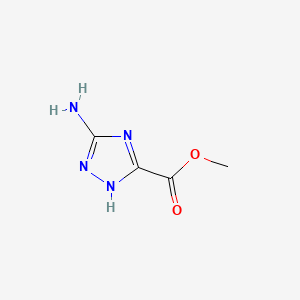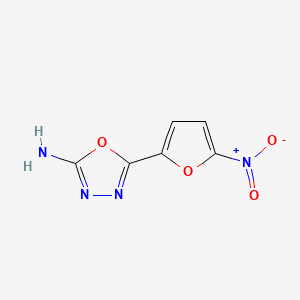
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 21404-92-21. It has a molecular weight of 171.291 and its IUPAC name is 2-methyl-2-(4-methyl-1-piperazinyl)propylamine1. The compound is typically stored at room temperature and is in liquid form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, it’s important to note that the synthesis of such compounds usually involves complex organic chemistry reactions and should be carried out by trained professionals in a controlled laboratory environment.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H31. This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, like other amines, it may undergo reactions such as alkylation, acylation, and nucleophilic substitution.Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.291. It is a liquid at room temperature1. Unfortunately, I couldn’t find more specific physical and chemical properties such as boiling point, melting point, and vapor pressure.科学研究应用
Food Flavoring and Analysis
Branched aldehydes, including compounds similar to the target molecule, are significant in food products for their flavoring properties. The production and degradation pathways of these compounds from amino acids in both fermented and non-fermented products have been extensively reviewed, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).
Renewable Feedstocks
The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives showcases the application of related amine functionalities in creating sustainable materials. This area of research focuses on transforming triglycerides into fatty amines and amides, which are critical in industrial applications (Biswas et al., 2008).
Volatile Organic Compound Analysis
In medical research, the analysis of volatile organic compounds (VOCs) for non-invasive diagnostics has been a significant area. Studies have found specific VOCs as potential biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), demonstrating the relevance of amine-related functionalities in developing diagnostic tools (Van Malderen et al., 2020).
Chemical Synthesis and Drug Design
The synthesis and application of compounds with functionalities similar to "2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine" in drug design and development have been extensively reviewed. For example, minor groove binders like Hoechst 33258, which shares a similar nitrogen-containing structure, have been utilized in fluorescent DNA staining and serve as starting points for drug design due to their DNA binding properties (Issar & Kakkar, 2013).
Environmental and Industrial Applications
The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes highlights the environmental relevance of such functionalities. These processes are crucial for the treatment of toxic and hazardous compounds in water, showcasing the environmental application of amine-functionalized compounds (Bhat & Gogate, 2021).
安全和危害
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive1. The hazard statements include H314, which means it causes severe skin burns and eye damage1. Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others1.
未来方向
Unfortunately, I couldn’t find specific information on the future directions of “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, the development and study of new chemical compounds is a dynamic field, and future research may reveal new applications and uses for this compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
属性
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIMMHBFBAOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640855 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
CAS RN |
933724-18-6 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














